OB-1

Übersicht

Beschreibung

Die Verbindung „OB-1“ ist als optischer Aufheller bekannt. Sie wird in verschiedenen Industriezweigen weit verbreitet eingesetzt, um die Helligkeit und Weißheit von Materialien zu verbessern. Der chemische Name von this compound ist 2,2’-(1,2-Ethendiyldi-4,1-phenylen)bisbenzoxazol. Diese Verbindung ist besonders effektiv bei der Absorption von ultraviolettem Licht und dessen Reemission als sichtbares blaues Licht, was dazu beiträgt, Vergilbung entgegenzuwirken und das Erscheinungsbild von Produkten zu verbessern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OB-1 umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit 2-Benzoxazolon und p-Methylbenzoesäure als Ausgangsmaterialien. Diese werden bei Temperaturen zwischen 170 °C und 220 °C in Gegenwart eines Lösungsmittels und Borsäure als Katalysator umgesetzt. Die Reaktion dauert in der Regel 8 bis 15 Stunden. Das resultierende Produkt, 4-(Methylphenyl)benzoxazol, wird dann mit Schwefel bei Temperaturen zwischen 240 °C und 270 °C für 3 bis 5 Stunden weiter umgesetzt. Während dieses Prozesses wird Schwefelwasserstoff entfernt, und das Endprodukt wird mit Trichlorbenzol raffiniert .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft durch Kristallisation und Filtration gereinigt, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

OB-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern und seine optischen Eigenschaften beeinflussen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eines oder mehrere seiner Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu verschiedenen Benzoxazolderivaten führen, während die Reduktion verschiedene reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Drug Discovery Applications

OB-1 plays a crucial role in the early stages of drug discovery, particularly in the identification and optimization of active compounds. The compound's effectiveness is often evaluated through various predictive modeling techniques that assess its interactions with target proteins.

Compound Activity Prediction

Recent advancements in computational methods have enhanced the ability to predict the activity of compounds like this compound. A notable study introduced a benchmark known as the Compound Activity benchmark for Real-world Applications (CARA), which aims to improve the accuracy of compound activity predictions by utilizing large datasets and sophisticated machine learning algorithms. The study highlighted that while traditional methods such as molecular docking are still prevalent, data-driven approaches have shown superior performance in predicting binding affinities and activities across different assays .

| Method | Description | Advantages |

|---|---|---|

| Molecular Docking | Estimates binding energies between compounds and proteins | Good interpretability |

| Machine Learning Models | Learns patterns from large datasets to predict activities | Higher accuracy with lower computational needs |

Case Study: Virtual Screening

A case study involving this compound demonstrated its potential during the virtual screening phase of drug discovery. The compound was subjected to various assays to determine its half-maximal inhibitory concentration (IC50) values against specific target proteins. Results indicated that this compound exhibited promising activity, warranting further lead optimization studies .

Environmental Monitoring

In environmental science, this compound has been utilized as a marker compound in pollution studies. Its stability and detectability make it an ideal candidate for tracking contamination levels in various ecosystems.

Application in Water Quality Assessment

This compound has been employed in assessing water quality by serving as an indicator of organic pollutants. Studies have shown that its concentration correlates significantly with levels of other contaminants, making it a valuable tool for environmental monitoring agencies.

| Parameter | Measurement Method | Significance |

|---|---|---|

| Concentration of this compound | High-performance liquid chromatography (HPLC) | Indicates presence of organic pollutants |

Materials Science

The versatility of this compound extends into materials science, where it is explored for its potential applications in creating novel materials with unique properties.

Development of Smart Materials

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in developing smart materials that respond to environmental stimuli.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers with this compound | Increased tensile strength | Aerospace and automotive industries |

Wirkmechanismus

The mechanism of action of OB-1 involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process is known as fluorescence. The molecular structure of this compound allows it to interact with ultraviolet light, causing electronic transitions that result in the emission of visible light. This property is utilized to counteract yellowing and improve the visual appearance of materials.

Vergleich Mit ähnlichen Verbindungen

OB-1 ist im Vergleich zu anderen optischen Aufhellern durch seine hohe thermische Stabilität und starke Fluoreszenz einzigartig. Zu ähnlichen Verbindungen gehören:

Fluoreszierender Aufheller 184: Bekannt für seine Verwendung in Textilien und Waschmitteln.

Fluoreszierender Aufheller 351: Wird häufig in der Papier- und Kunststoffindustrie eingesetzt.

Fluoreszierender Aufheller 220: Wird in verschiedenen industriellen Anwendungen für seine Aufhellwirkung eingesetzt.

This compound zeichnet sich durch seine überragende Leistung bei Hochtemperaturanwendungen und seine Fähigkeit aus, eine starke Aufhellwirkung mit minimalem Zusatz zu erzielen .

Biologische Aktivität

OB-1 is a compound identified as a stomatin-like protein-3 (STOML3) oligomerization inhibitor, which has garnered attention due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

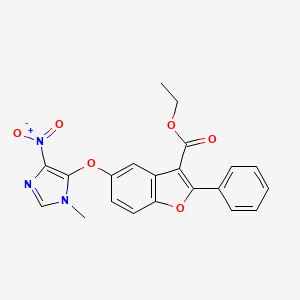

- Chemical Name : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate

- Molecular Weight : 407.38 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 300803-69-4

- Storage Conditions : Store at room temperature

This compound functions primarily as an inhibitor of STOML3 oligomerization. By reducing the cluster size of STOML3 in the plasma membrane, this compound modulates mechanosensitive ion channels, particularly affecting Piezo1 currents. In vitro studies demonstrate that this compound decreases mechanically-induced Piezo1 but not ASIC3 current amplitudes in neuroblastoma N2a cells and cultured mouse sensory neurons .

In Vitro Studies

This compound has shown significant effects on neuronal activity:

- Mechanosensitivity : this compound administration leads to a decrease in Piezo1 currents, indicating its role in modulating mechanosensitivity in neurons.

In Vivo Studies

In animal models, this compound has been tested for its analgesic properties:

- Neuropathic Pain Model : Subcutaneous administration of this compound in mice resulted in reversible silencing of touch receptor activity and inhibited the paw withdrawal reflex, demonstrating its potential as an analgesic agent .

Data Table: Biological Activity Summary

Case Study 1: Neuropathic Pain Relief

A study involving the administration of this compound to a mouse model of neuropathic pain demonstrated that the compound effectively reduced pain responses. The results indicated that this compound could serve as a potential therapeutic agent for managing neuropathic pain conditions.

Case Study 2: Mechanotransduction Modulation

Research exploring the effects of this compound on mechanotransduction pathways revealed that its inhibition of STOML3 oligomerization plays a crucial role in modulating cellular responses to mechanical stimuli. This suggests that this compound may have applications in conditions where mechanosensitivity is altered.

Research Findings and Implications

The findings surrounding this compound's biological activity highlight its potential applications in pain management and mechanotransduction research. The ability to inhibit STOML3 oligomerization and modulate Piezo channels opens avenues for further exploration into therapeutic strategies for conditions characterized by altered mechanosensitivity or neuropathic pain.

Eigenschaften

IUPAC Name |

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.